molecular formula C15H23NO B12752434 1-((1RS,2SR(alpha Hydrogen),4RS)-bicyclo(2.2.1)hept-5-en-2-yl)-3-(piperidin-1-yl)propan-1-one, exo form- CAS No. 475563-21-4

1-((1RS,2SR(alpha Hydrogen),4RS)-bicyclo(2.2.1)hept-5-en-2-yl)-3-(piperidin-1-yl)propan-1-one, exo form-

Katalognummer: B12752434
CAS-Nummer: 475563-21-4
Molekulargewicht: 233.35 g/mol
InChI-Schlüssel: KRQADKCTBWUTRW-RDBSUJKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the Unique Ingredient Identifier (UNII) A4A1P42H9A is known as 1-((1RS,2SR(.ALPHA. HYDROGEN),4RS)-BICYCLO(2.2.1)HEPT-5-EN-2-YL)-3-(PIPERIDIN-1-YL)PROPAN-1-ONE, EXO FORM . This compound is characterized by its complex bicyclic structure and is used in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-((1RS,2SR(ALPHA HYDROGEN),4RS)-BICYCLO(221)HEPT-5-EN-2-YL)-3-(PIPERIDIN-1-YL)PROPAN-1-ONE involves multiple stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry is achieved . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-((1RS,2SR(.ALPHA. HYDROGEN),4RS)-BICYCLO(2.2.1)HEPT-5-EN-2-YL)-3-(PIPERIDIN-1-YL)PROPAN-1-ONE undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-((1RS,2SR(.ALPHA. HYDROGEN),4RS)-BICYCLO(2.2.1)HEPT-5-EN-2-YL)-3-(PIPERIDIN-1-YL)PROPAN-1-ONE has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-((1RS,2SR(.ALPHA. HYDROGEN),4RS)-BICYCLO(2.2.1)HEPT-5-EN-2-YL)-3-(PIPERIDIN-1-YL)PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

1-((1RS,2SR(.ALPHA. HYDROGEN),4RS)-BICYCLO(2.2.1)HEPT-5-EN-2-YL)-3-(PIPERIDIN-1-YL)PROPAN-1-ONE can be compared with similar compounds such as:

    Biperiden Hydrochloride: A compound with a similar bicyclic structure but different functional groups.

    (±)-Biperiden Hydrochloride: Another related compound with slight variations in stereochemistry. These comparisons highlight the unique structural features and potential applications of 1-((1RS,2SR(.ALPHA. HYDROGEN),4RS)-BICYCLO(2.2.1)HEPT-5-EN-2-YL)-3-(PIPERIDIN-1-YL)PROPAN-1-ONE.

Eigenschaften

CAS-Nummer

475563-21-4

Molekularformel

C15H23NO

Molekulargewicht

233.35 g/mol

IUPAC-Name

1-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-3-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C15H23NO/c17-15(6-9-16-7-2-1-3-8-16)14-11-12-4-5-13(14)10-12/h4-5,12-14H,1-3,6-11H2/t12-,13+,14+/m1/s1

InChI-Schlüssel

KRQADKCTBWUTRW-RDBSUJKOSA-N

Isomerische SMILES

C1CCN(CC1)CCC(=O)[C@H]2C[C@H]3C[C@@H]2C=C3

Kanonische SMILES

C1CCN(CC1)CCC(=O)C2CC3CC2C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.